Potent CYP1A2 Inhibition vs. Granisetron's Complete Lack of CYP Inhibition
Lurosetron demonstrates potent inhibition of recombinant rabbit CYP1A2 with an IC50 of 0.1 μM [1]. In stark contrast, granisetron caused no inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C9/8, CYP2C19, CYP2D6, CYP2E1, or CYP3A at concentrations up to 250 μM [2].
| Evidence Dimension | CYP1A2 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.1 μM |
| Comparator Or Baseline | Granisetron: IC50 > 250 μM (no inhibition observed) |
| Quantified Difference | >2500-fold greater inhibitory potency for Lurosetron |
| Conditions | Lurosetron: recombinant rabbit CYP1A2; Granisetron: human liver microsomes |
Why This Matters
For experiments where CYP1A2-mediated metabolism or drug interactions are under investigation, Lurosetron provides a potent and well-characterized inhibitory tool, whereas granisetron is essentially inert against CYP enzymes.
- [1] MedChemExpress. Lurosetron (GR-87442) | 5-HT3 Receptor Antagonist. Product Datasheet. Accessed 2026-04-18. View Source
- [2] Smith GJ, Clarke SE, Chenery RJ, Ayrton AD, Bloomer JC, Baldwin SJ. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron. Br J Clin Pharmacol. 1994 Dec;38(6):557-66. View Source
